molecular formula C12H12Cl2O3 B1360702 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid CAS No. 898791-13-4

6-(2,3-Dichlorophenyl)-6-oxohexanoic acid

Cat. No.: B1360702
CAS No.: 898791-13-4
M. Wt: 275.12 g/mol
InChI Key: ILKFDIHGMHVWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable hexanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,3-dichlorobenzaldehyde reacts with a hexyl magnesium bromide, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorophenyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

6-(2,3-Dichlorophenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl group but different functional groups.

    2,4-Dichlorophenol: Another dichlorophenyl derivative with different substitution patterns.

    3,4-Dichlorophenylhydrazine: A compound with similar dichlorophenyl group but different functional groups.

Uniqueness

6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is unique due to its specific combination of a dichlorophenyl group and a hexanoic acid backbone. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

6-(2,3-Dichlorophenyl)-6-oxohexanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a hexanoic acid backbone with a keto group at the sixth position. Its molecular formula is C14H16Cl2O3C_{14}H_{16}Cl_2O_3, and it has a molecular weight of approximately 303.19 g/mol. The presence of the dichlorophenyl moiety is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer progression and angiogenesis.

The compound's mechanism includes:

  • Enzyme Inhibition : It inhibits lipoxygenase, affecting the metabolism of polyunsaturated fatty acids and reducing inflammatory responses.
  • Modulation of Gene Expression : By altering gene expression related to apoptosis and oxidative stress responses, it may contribute to its therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, including colorectal cancer cells (HCT116) and melanoma cells . The compound induces apoptosis through mechanisms such as:

  • Inhibition of Anti-apoptotic Genes : It suppresses genes like MCL-1 while promoting pro-apoptotic pathways .
  • Morphological Changes : Treated cells exhibit characteristic signs of apoptosis, such as shrinkage and membrane blebbing .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. By inhibiting lipoxygenase activity, it reduces leukotriene production, which plays a significant role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies on HCT116 Cells :
    • Objective : Evaluate the cytotoxic effects of the compound.
    • Method : MTS assay was used to assess cell viability after treatment with varying concentrations (0–50 µM).
    • Results : Significant inhibition of cell growth was observed at concentrations above 12.5 µM, with the highest concentration showing the most potent effects .
  • EGFR and VEGFR-2 Inhibition Studies :
    • Objective : Assess the inhibitory effect on key kinases involved in cancer progression.
    • Method : Kinase inhibition assays compared the efficacy of the compound against standard inhibitors like Sorafenib.
    • Results : The compound demonstrated comparable inhibition efficacy against both EGFR and VEGFR-2, indicating its potential as an anticancer agent.

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in HCT116 cells
Anti-inflammatoryInhibits lipoxygenase activity
Kinase InhibitionInhibits EGFR and VEGFR-2

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-9-5-3-4-8(12(9)14)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKFDIHGMHVWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645410
Record name 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-13-4
Record name 6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Reactant of Route 3
Reactant of Route 3
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Reactant of Route 4
Reactant of Route 4
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Reactant of Route 5
Reactant of Route 5
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid
Reactant of Route 6
Reactant of Route 6
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.